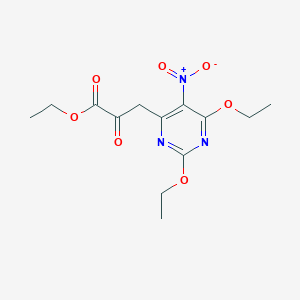
Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with nitro and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo nitration and subsequent ethoxylation. The final step involves the esterification of the intermediate product to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethoxy groups can influence the compound’s solubility and reactivity. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A similar compound with a pyridine ring instead of a pyrimidine ring.
1-[3-(2,3-Dihydroxypropyl)-2,6-dimethoxy-5-nitro-3,4-dihydro-4-pyrimidinyl]acetone: Another pyrimidine derivative with different substituents.
Uniqueness
Ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93475-86-6 |
|---|---|
Molekularformel |
C13H17N3O7 |
Molekulargewicht |
327.29 g/mol |
IUPAC-Name |
ethyl 3-(2,6-diethoxy-5-nitropyrimidin-4-yl)-2-oxopropanoate |
InChI |
InChI=1S/C13H17N3O7/c1-4-21-11-10(16(19)20)8(14-13(15-11)23-6-3)7-9(17)12(18)22-5-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
FZHPUHZBNFUQMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=C1[N+](=O)[O-])CC(=O)C(=O)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)
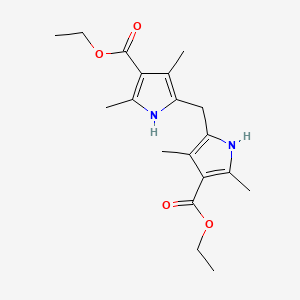


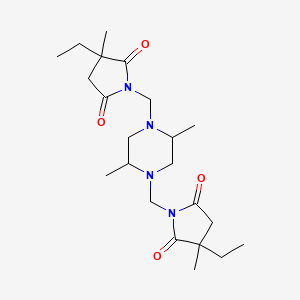

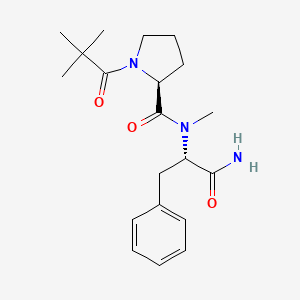

![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
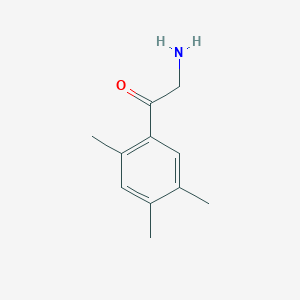
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)

